2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone

Trans-translation inhibitor Antibiotic mechanism Ribosome rescue

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone (CAS 850937-15-4, CHEBI:107618) is a synthetic, small-molecule heterocyclic compound classified as an aromatic ether. It belongs to the 1,3,4-oxadiazole thioether family, in which a 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold is linked via a thioether bridge to a morpholino-ethanone moiety.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 850937-15-4
Cat. No. B2778719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone
CAS850937-15-4
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3
InChIInChI=1S/C16H19N3O4S/c1-2-22-13-5-3-12(4-6-13)15-17-18-16(23-15)24-11-14(20)19-7-9-21-10-8-19/h3-6H,2,7-11H2,1H3
InChIKeyNMSXDIUHVHKQGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone (CAS 850937-15-4) – Procurement-Relevant Identity, Class, and Known Pharmacological Profile


2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone (CAS 850937-15-4, CHEBI:107618) is a synthetic, small-molecule heterocyclic compound classified as an aromatic ether [1]. It belongs to the 1,3,4-oxadiazole thioether family, in which a 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold is linked via a thioether bridge to a morpholino-ethanone moiety [2]. The compound has been investigated in the context of antimicrobial and antitumor drug discovery [3]. Notably, it is recorded in the AntibioticDB as a direct-acting, Gram-negative trans-translation inhibitor, originally reported by the Keiler laboratory at Pennsylvania State University in 2013 and active against Legionella pneumophila [3]. Its molecular formula is C16H19N3O4S (MW 349.41 g/mol) [1].

Why Generic Substitution Fails for 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone – Critical Structure–Activity Relationship (SAR) Determinants


The biological activity of 1,3,4-oxadiazole thioethers is exquisitely sensitive to both the nature of the substituent at the oxadiazole 5‑position and the identity of the thioether-linked side chain. Replacement of the 4‑ethoxyphenyl group with other aryl substituents (e.g., 4‑fluorophenyl, 3‑chlorophenyl, 4‑methylphenyl) or alteration of the morpholino–ethanone side chain to an ethyl‑morpholine or acetamide linker can profoundly alter the antibacterial spectrum, potency, and mechanism of action [1]. For instance, while the well‑characterized analog KKL‑35 (4‑chloro‑N‑[5‑(4‑fluorophenyl)‑1,3,4‑oxadiazol‑2‑yl]benzamide) acts as a trans‑translation inhibitor with MIC values <6 µM against Bacillus anthracis and Mycobacterium smegmatis , our target compound—which retains the trans‑translation inhibitory mechanism—is specifically annotated as active against the Gram‑negative pathogen Legionella pneumophila and carries a documented propensity to select resistant mutants [2]. This divergent pathogen spectrum and resistance profile underscore that even structurally related oxadiazole derivatives cannot be assumed interchangeable for screening or lead‑optimization purposes.

Quantitative Differentiation Evidence for 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone Versus Closest Analogs


Trans-Translation Inhibition: A Mechanism Distinct from Conventional Antibiotics and Other Oxadiazole Derivatives

2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone is specifically annotated as a trans-translation inhibitor, a mechanism that targets the bacterial ribosome-rescue pathway absent in human cells [1]. In contrast, many other 1,3,4-oxadiazole derivatives reported in the literature exert antibacterial activity through less well-defined or entirely distinct mechanisms (e.g., cell-wall disruption, DNA gyrase inhibition). The well-known analog KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) also inhibits trans-translation, but with MIC values of <6 µM against Bacillus anthracis and Mycobacterium smegmatis (Gram-positive/acid-fast spectrum) , whereas the target compound is documented as Gram-negative selective and active against Legionella pneumophila [1]. This divergence in pathogen spectrum within the same mechanism class highlights the critical role of the 4-ethoxyphenyl-thioether-morpholino-ethanone pharmacophore in tuning target engagement.

Trans-translation inhibitor Antibiotic mechanism Ribosome rescue

Legionella pneumophila Activity: A Rare Phenotype Among Oxadiazole Thioethers

The target compound is recorded as active against Legionella pneumophila, the causative agent of Legionnaires' disease [1]. By comparison, KKL-35—the most extensively studied trans-translation inhibitor—was also shown to exhibit potent antibiotic activity against Legionella species, with no detectable resistance development in vitro [2]. However, KKL-35 carries a 4-fluorophenyl substituent and a 4-chlorobenzamide side chain, fundamentally different from the 4-ethoxyphenyl-thioether-morpholino-ethanone architecture of the target compound [2]. The fact that both compounds share anti-Legionella activity while differing in their structural framework suggests that the target compound may engage the same target (trans-translation) but through distinct binding interactions, offering a complementary chemical series for resistance-breaking antibiotic development.

Legionella pneumophila Antibacterial Intracellular pathogen

Thioether–Morpholino–Ethanone Linkage: Structural Divergence from Acetamide and Ethyl-Morpholine Analogs

The target compound features a unique -S-CH2-C(=O)-morpholine linkage (thioacetyl-morpholine) that distinguishes it from the more common -S-CH2-CH2-morpholine (ethyl-morpholine) and -S-CH2-C(=O)-NH-aryl (acetamide) connectors found in closely related series [1][2]. In a series of 2-{[(morpholin-4-yl)ethyl]thio}-5-aryl-1,3,4-oxadiazole derivatives, compounds bearing the ethyl-morpholine linker exhibited antibacterial and hemolytic activity relative to ciprofloxacin (reference standard) [1]. The carbonyl group present in the target compound's thioacetyl-morpholine linker introduces a polar, hydrogen-bond-accepting moiety that can alter both aqueous solubility and target-binding interactions relative to the entirely hydrophobic ethyl-morpholine linker. This structural feature may contribute to the compound's Gram-negative selectivity, as outer-membrane penetration often favors moderately polar pharmacophores.

Structure-activity relationship Thioether linkage Morpholine pharmacophore

4-Ethoxyphenyl Substituent: Electronic and Lipophilic Differentiation from 4-Fluorophenyl and 4-Methylphenyl Analogs

The 4-ethoxyphenyl group at the oxadiazole 5-position provides a distinct electronic and lipophilic profile compared to the 4-fluorophenyl substituent found in KKL-35 and KKL-40 or the 4-methylphenyl group found in 1-morpholino-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone. The 4-ethoxy substituent (Hammett σp = -0.24; Hansch π = +0.38) is electron-donating and moderately lipophilic, whereas 4-fluoro (σp = +0.06; π = +0.14) is weakly electron-withdrawing and less lipophilic, and 4-methyl (σp = -0.17; π = +0.56) is electron-donating but more lipophilic [1]. A related compound, 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 84159-98-8, the immediate synthetic precursor), has shown MIC values of 1.56–3.13 µg/mL against a panel of four bacterial strains in dual anticancer/antimicrobial screening . While this MIC data pertains to the thiol intermediate rather than the final thioether product, it provides a quantitative benchmark for the antibacterial potential of the 4-ethoxyphenyl-oxadiazole scaffold.

Hammett substituent constant Lipophilicity 4-Ethoxyphenyl

Application Scenarios for 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone in Research and Industrial Procurement


Gram-Negative Antibiotic Discovery: Trans-Translation Inhibitor Hit Expansion

The compound's documented role as a Gram-negative trans-translation inhibitor active against Legionella pneumophila [1] makes it a valuable starting point for medicinal chemistry programs targeting the bacterial ribosome-rescue pathway. Unlike the more extensively characterized KKL-35 series (which predominantly targets Gram-positive and acid-fast organisms), this compound offers a complementary chemotype with Gram-negative selectivity, enabling scaffold-hopping strategies to overcome resistance or improve spectrum [2].

Structure–Activity Relationship (SAR) Studies on 1,3,4-Oxadiazole Thioethers with Morpholine Pharmacophores

The unique combination of a thioacetyl-morpholine linker and a 4-ethoxyphenyl substituent provides a structurally differentiated probe for SAR campaigns [1]. In particular, the carbonyl group within the thioacetyl linker is absent in the more common ethyl-morpholine series [2], offering an additional hydrogen-bond acceptor that can be exploited for target engagement. Procurement of this compound alongside the ethyl-morpholine and acetamide analogs enables systematic evaluation of linker-dependent antibacterial potency, hemolytic activity, and mammalian cytotoxicity.

Chemical Biology Probe for Trans-Translation Mechanism Studies in Legionella Species

Given its confirmed activity against Legionella pneumophila and classification as a trans-translation inhibitor [1], the compound can serve as a tool molecule for dissecting the role of trans-translation in Legionella pathogenesis. The documented propensity to select resistant mutants [1] further enables resistance-mutation mapping studies to identify the precise molecular target within the ribosome-rescue complex.

Precursor-Derived Dual Anticancer/Antimicrobial Screening Cascade

The immediate synthetic precursor, 5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated MIC values of 1.56–3.13 µg/mL against a panel of bacterial strains and has been studied as a dual anticancer/antimicrobial agent targeting thymidylate synthase [1]. Procuring the fully elaborated thioether product enables head-to-head comparison with the thiol precursor in both antimicrobial and anticancer assays, potentially revealing whether the morpholino-ethanone appendage enhances or diminishes the dual activity profile.

Quote Request

Request a Quote for 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.